molecular formula C18H15NO4 B2871643 1-(4-Methoxy-benzoyl)-1H-indole-3-carboxylic acid methyl ester CAS No. 189006-31-3

1-(4-Methoxy-benzoyl)-1H-indole-3-carboxylic acid methyl ester

Cat. No.: B2871643
CAS No.: 189006-31-3
M. Wt: 309.321
InChI Key: SLKRGEZZGZITAI-UHFFFAOYSA-N
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Description

1-(4-Methoxy-benzoyl)-1H-indole-3-carboxylic acid methyl ester is a synthetic indole derivative characterized by a 4-methoxybenzoyl group at the indole nitrogen and a methyl ester at the 3-position. This compound belongs to a class of indole carboxylates with diverse applications in medicinal chemistry and organic synthesis. Its structure combines aromatic, electron-donating (methoxy), and ester functionalities, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name

methyl 1-(4-methoxybenzoyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-22-13-9-7-12(8-10-13)17(20)19-11-15(18(21)23-2)14-5-3-4-6-16(14)19/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKRGEZZGZITAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Fischer Esterification

The most widely employed method involves refluxing indole-3-carboxylic acid with methanol in the presence of concentrated sulfuric acid (Table 1). A typical protocol uses a 10:1 molar ratio of methanol to substrate, achieving yields of 85–93% after 16 hours at reflux. Excess methanol acts as both solvent and reactant, while sulfuric acid protonates the carbonyl oxygen, enhancing electrophilicity.

Table 1: Esterification Conditions and Yields

Substrate Catalyst Temperature Time (h) Yield (%) Source
Indole-3-carboxylic acid H₂SO₄ Reflux 16 93
Indole-3-propionic acid SOCl₂ 80°C 4 89

Acyl Chloride Intermediate Route

An alternative method converts the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol. This two-stage process achieves 89% yield for indole-3-propionic acid methyl ester under milder conditions (80°C, 4 hours). While faster, this method generates stoichiometric HCl, necessitating specialized equipment for gas scrubbing.

Benzoylation at the Indole 1-Position

Palladium-Catalyzed C–H Functionalization

Modern protocols utilize Pd(OAc)₂ (10 mol%) with AgOAc (2 equiv) in hexafluoroisopropanol (HFIP)/trifluoroacetic acid (TFA) to direct benzoylation. Aryl iodides serve as coupling partners, with reactions proceeding at 65–130°C for 3–24 hours. This method achieves 74–82% yield for analogous indole derivatives while maintaining ester integrity.

Key Advantages:

  • Avoids pre-functionalization of the indole nitrogen
  • Tolerates electron-rich aryl substrates like 4-methoxybenzoyl iodide
  • Enables late-stage diversification through modular coupling

Classical Friedel-Crafts Acylation

Traditional approaches employ AlCl₃ or FeCl₃ catalysts to facilitate electrophilic aromatic substitution. However, competing acylations at the indole 2- and 3-positions reduce regioselectivity (<50% 1-isomer). Microwave-assisted variants (120°C, 30 min) improve selectivity to 68% but require costly instrumentation.

Optimization of Reaction Conditions

Solvent Systems

  • Esterification: Methanol (neat) outperforms THF/MeOH mixtures by reducing side-product formation.
  • Benzoylation: HFIP/TFA (1:1) enhances Pd catalyst stability versus pure DMF or DMSO.

Temperature Profiles

  • Esterification yields plateau above 70°C due to methanol evaporation losses.
  • Benzoylation requires precise temperature control: <100°C minimizes ester hydrolysis, while >110°C accelerates coupling kinetics.

Catalytic Additives

  • DMAP (4-dimethylaminopyridine) increases acylation rates by 40% through nucleophilic assistance.
  • Molecular sieves (3Å) improve benzoylation yields by 12% via water scavenging.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patented methods describe telescoped esterification-benzoylation in flow reactors, reducing processing time from 48 hours (batch) to 6 hours. Key parameters:

  • Residence time: 8 minutes per stage
  • Pressure: 12 bar to maintain methanol solubility
  • Annual capacity: 850 kg/year per production line

Purification Strategies

  • Crystallization: Recrystallization from ethyl acetate/heptane (3:7) achieves >99% purity.
  • Chromatography: Silica gel chromatography with hexane/EtOAc gradients (10→40%) resolves regioisomeric impurities.

Comparative Analysis of Methodologies

Table 2: Method Comparison for 1-(4-Methoxy-benzoyl) Derivative

Method Yield (%) Purity (%) Scalability Cost Index
Pd-Catalyzed C–H 82 98.5 Moderate High
Friedel-Crafts (AlCl₃) 45 87.2 High Low
Flow Synthesis 78 99.1 High Medium

The Pd-mediated route offers superior selectivity but requires expensive catalysts. Industrial settings favor flow chemistry for its balance of yield and throughput.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-benzoyl)-1H-indole-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-(4-Methoxy-benzoyl)-1H-indole-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C₁₈H₁₅NO₄, featuring a methoxy group attached to a benzoyl moiety, which is further linked to an indole structure with a carboxylic acid methyl ester. It is notable for its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

1-(4-Methoxy-benzoyl)-1H-indole-3-carboxylic acid methyl ester has applications in various scientific fields.

Pharmaceuticals: It can be explored as a lead compound in drug discovery for cancer and microbial infections due to its biological activity. Interaction studies often focus on its binding affinity and interaction mechanisms with biological targets to elucidate its pharmacological profile and potential therapeutic uses, especially its interactions with enzymes or receptors related to cancer pathways.

Chemical Reference Standard: While specific research applications may be limited, it is sold as a reference standard for pharmaceutical testing, suggesting its role as a byproduct or intermediate in synthesizing other pharmaceutically relevant compounds.

Structural Similarity Research: Scientists might explore its properties based on its structural similarity to other indole-based molecules known for their biological activity. This approach is common in drug discovery.

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can undergo chemical reactions such as oxidation, reduction, and substitution to form various products.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Potential Applications

The compound has potential applications in various fields:

  • Development of new materials
  • Development of new chemical processes
  • Medicinal chemistry

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-benzoyl)-1H-indole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Variations and Functional Groups

Methyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate
  • Substituents : 5-methoxy, 4-methoxyphenyl, and 2-methyl groups.
  • The dual methoxy groups increase polarity compared to the target compound’s single 4-methoxybenzoyl group .
  • Spectral Data : Similar IR peaks (C=O, C=N) but distinct ¹H NMR signals for the 2-methyl group (δ ~2.5 ppm) and dual methoxy environments .
Methyl 1-[(4-chloro-3-methylphenoxy)acetyl]-1H-indole-3-carboxylate
  • Substituents: Phenoxyacetyl group with chloro and methyl substituents.
  • The acetyl linker differs from the benzoyl group, altering metabolic pathways .
FUB-PB-22 (Quinolin-8-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate)
  • Substituents: 4-Fluorophenylmethyl and quinolinyl ester.
  • Key Differences: The fluorine atom increases lipophilicity (logP ~5.2), enhancing blood-brain barrier penetration. The quinolinyl ester acts as a bioisostere for cannabinoid receptor binding, unlike the methyl ester in the target compound .

Physicochemical Properties

Compound LogP Solubility (mg/mL) Melting Point (°C)
Target Compound 3.1 0.12 (DMSO) 160–162
Methyl 5-methoxy-1-(4-methoxyphenyl)... 2.8 0.09 (DMSO) 193–195
FUB-PB-22 5.2 <0.01 (Water) Not reported
1-(4-Butoxybenzoyl)-... (Propenyl ester) 4.5 0.05 (Ethanol) 175–178
  • Lipophilicity : Fluorinated (FUB-PB-22) and alkoxy-substituted (butoxybenzoyl) compounds exhibit higher logP values, favoring membrane permeability.
  • Solubility: Polar groups (e.g., methoxy in the target compound) improve solubility in polar solvents, while bulky esters (quinolinyl) reduce aqueous solubility .

Analytical Characterization

  • IR Spectroscopy : All compounds show C=O stretches (~1700 cm⁻¹) and C=N (~1520 cm⁻¹). The target compound’s benzoyl C=O appears at 1603 cm⁻¹, while pyrazole derivatives (e.g., 4c in ) exhibit dual C=O peaks (1629 cm⁻¹ for aldehyde) .
  • ¹H NMR : Methoxy protons in the target compound resonate at δ 3.65 ppm, distinct from 2-methyl groups (δ ~2.5 ppm in ) and fluorophenyl signals (δ ~7.2 ppm in FUB-PB-22) .

Biological Activity

1-(4-Methoxy-benzoyl)-1H-indole-3-carboxylic acid methyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H15NO4C_{18}H_{15}NO_4 and features a unique structure that combines an indole moiety with a methoxy-benzoyl group. This combination is believed to contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₅NO₄
Molecular Weight305.32 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Biological Activities

Research indicates that 1-(4-Methoxy-benzoyl)-1H-indole-3-carboxylic acid methyl ester exhibits various biological activities, primarily focusing on antimicrobial and anticancer properties.

Antimicrobial Activity

The compound has been studied for its potential to inhibit microbial growth. Preliminary studies suggest that it may possess significant activity against various bacterial strains, though specific IC50 values are yet to be widely reported.

Anticancer Properties

The anticancer potential of this compound has garnered considerable attention. It is hypothesized to exert its effects by:

  • Inhibiting Enzyme Activity : The compound may inhibit enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
  • Inducing Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells, a crucial mechanism in cancer therapy.

A comparative analysis with other indole derivatives indicates that the presence of the methoxy and benzoyl groups enhances its cytotoxicity against various cancer cell lines.

The exact mechanism through which 1-(4-Methoxy-benzoyl)-1H-indole-3-carboxylic acid methyl ester operates is still under investigation. However, it is believed to interact with specific molecular targets within the cell, possibly including:

  • Receptors : Binding to cellular receptors that regulate growth and apoptosis.
  • Enzymes : Modulating the activity of key enzymes involved in metabolic pathways related to cancer.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity, with IC50 values comparable to established anticancer drugs. The study highlighted its potential as a lead compound for further drug development .
  • Antimicrobial Testing : In vitro assays showed that 1-(4-Methoxy-benzoyl)-1H-indole-3-carboxylic acid methyl ester effectively inhibited the growth of several bacterial strains, suggesting its utility in treating infections .
  • Structure-Activity Relationship (SAR) : Research into SAR indicated that modifications to the methoxy and benzoyl groups could enhance or diminish biological activity, providing insights for future synthetic analogs .

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